molecular formula C17H21N5 B12804242 N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine CAS No. 5346-59-8

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine

Cat. No.: B12804242
CAS No.: 5346-59-8
M. Wt: 295.4 g/mol
InChI Key: OPNKUYKQDJOHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-Diethylphenyl Group: This step involves the substitution reaction where the 2,6-diethylphenyl group is introduced to the core structure.

    Methylation: The final step involves the methylation of the compound to introduce the 1,6-dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    Pyrimidine Derivatives: These compounds are also known for their diverse biological activities and are used in medicinal chemistry.

Uniqueness

N-(2,6-Diethylphenyl)-1,6-dimethyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 2,6-diethylphenyl group and the 1,6-dimethyl groups can enhance its stability and selectivity for certain molecular targets.

Properties

CAS No.

5346-59-8

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-5-12-8-7-9-13(6-2)15(12)21-16-14-10-18-22(4)17(14)20-11(3)19-16/h7-10H,5-6H2,1-4H3,(H,19,20,21)

InChI Key

OPNKUYKQDJOHHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=C3C=NN(C3=NC(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.